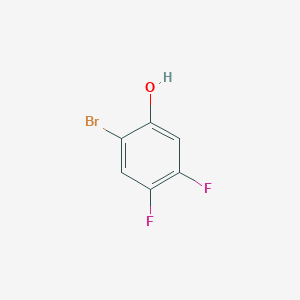

2-ブロモ-4,5-ジフルオロフェノール

説明

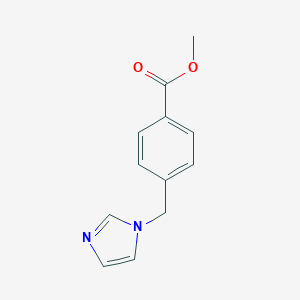

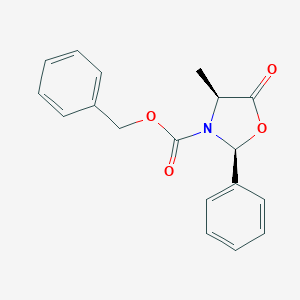

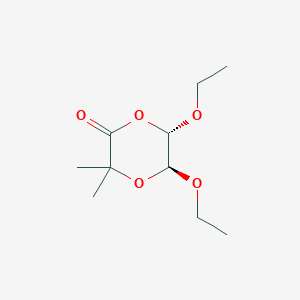

2-Bromo-4,5-difluorophenol is a brominated and fluorinated phenol derivative. Its properties and reactions are influenced by the presence of halogen atoms in the aromatic ring.

Synthesis Analysis

The synthesis of halogenated phenols like 2-Bromo-4,5-difluorophenol often involves bromination and fluorination reactions. For example, Varughese and Pedireddi (2006) discussed the synthesis of similar compounds through molecular recognition processes involving hydrogen bonds (Varughese & Pedireddi, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4,5-difluorophenol has been characterized by X-ray diffraction and spectroscopic techniques. For instance, Polo et al. (2019) conducted single-crystal X-ray diffraction analysis on a related compound (Polo et al., 2019).

Chemical Reactions and Properties

Halogenated phenols participate in various chemical reactions, including coupling and substitution reactions. Shirinian et al. (2012) studied the bromination of related compounds under different conditions (Shirinian et al., 2012).

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility of halogenated phenols depend on the nature and position of the halogen atoms. Studies like those by Feng-ke (2004) often involve determining these physical constants for related compounds (Yang Feng-ke, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of 2-Bromo-4,5-difluorophenol, are influenced by the electron-withdrawing effect of the bromine and fluorine atoms. For example, Tamborski and Soloski (1967) explored the reactivity of a similar tetrafluorophenyllithium compound (Tamborski & Soloski, 1967).

科学的研究の応用

フッ素化ビルディングブロック

2-ブロモ-4,5-ジフルオロフェノールは、フッ素化ビルディングブロックの一種です . フッ素化された化合物は、安定性の向上や細胞膜への浸透性の向上など、独特の特性を持つため、製薬業界でよく使用されます。

多環式化合物の合成

この化合物は、多環式5-HT 3および5-HT 4アンタゴニストの合成に必要な反応中間体の調製に使用できます . これらのアンタゴニストは、さまざまな胃腸障害の治療によく使用されます。

求核置換反応

2-ブロモ-4,5-ジフルオロフェノールは、2,2′,4,4′-テトラブロモジフェニルヨードニウムクロリド(ヨードイル塩)の求核置換に使用できます . このタイプの反応は、有機化学で幅広い化合物を生成するために一般的に使用されます。

作用機序

Target of Action

The primary target of 2-Bromo-4,5-difluorophenol is the respiratory system . The compound interacts with this system, potentially causing changes in its function.

Mode of Action

It is reported to undergopalladium-catalyzed cyclotrimerization . This process involves the interaction of the compound with its targets, leading to changes in their structure and function.

Biochemical Pathways

Given its reported cyclotrimerization, it may influence pathways involvingpalladium-catalyzed reactions . The downstream effects of these changes could include the formation of new compounds such as hexafluoro- and trimethoxytriphenylene derivatives .

Pharmacokinetics

Itsphysical properties , such as its liquid form and density (1.829 g/mL at 25 °C) suggest that it may be absorbed and distributed in the body in a manner similar to other liquid compounds .

Result of Action

Its interaction with the respiratory system suggests it may have an impact onrespiratory function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4,5-difluorophenol. For instance, its liquid form and density suggest that it may be more stable and effective in certain environments . .

特性

IUPAC Name |

2-bromo-4,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYZOOHWUOEAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371250 | |

| Record name | 2-Bromo-4,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166281-37-4 | |

| Record name | 2-Bromo-4,5-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166281-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。